5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one
CAS No.:
Cat. No.: VC16646150
Molecular Formula: C15H12N6O2
Molecular Weight: 308.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N6O2 |
|---|---|
| Molecular Weight | 308.29 g/mol |
| IUPAC Name | 5-[5-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one |
| Standard InChI | InChI=1S/C15H12N6O2/c1-20-8-9(4-5-12(20)22)10-7-17-15(16)21-14(10)18-13(19-21)11-3-2-6-23-11/h2-8H,1H3,(H2,16,17) |
| Standard InChI Key | REBSCEKUSAWQBZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=CC1=O)C2=CN=C(N3C2=NC(=N3)C4=CC=CO4)N |
Introduction
5-[5-Amino-2-(furan-2-yl)- triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one is a complex heterocyclic compound that integrates multiple aromatic systems and nitrogen-containing rings. It belongs to the broader class of triazolo-pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications, particularly in the development of pharmaceuticals targeting diseases such as cancer and infectious diseases.
Synthesis
The synthesis of 5-[5-Amino-2-(furan-2-yl)- triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one typically involves several key steps, although detailed synthesis protocols are not widely documented in the available literature. Generally, the synthesis of similar triazolo-pyrimidine derivatives involves reactions that form the triazole and pyrimidine rings, often starting from simpler heterocyclic precursors.
Biological Activity and Potential Applications
Triazolo-pyrimidine derivatives, including this compound, have been extensively studied for their roles in medicinal chemistry. They exhibit a range of biological activities, making them candidates for the development of pharmaceuticals targeting various diseases. The mechanism of action likely involves interaction with specific biological targets, although specific details for this compound are not well-documented.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume